
2-tert-butyl-5-(2-furylmethylene)-2-methyl-1,3-dioxane-4,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-tert-butyl-5-(2-furylmethylene)-2-methyl-1,3-dioxane-4,6-dione, also known as DFO, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DFO is a versatile molecule that can be used in the synthesis of various organic compounds, as well as in scientific research to study its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 2-tert-butyl-5-(2-furylmethylene)-2-methyl-1,3-dioxane-4,6-dione is not fully understood, but it is believed to interact with metal ions through chelation, forming stable complexes with the metal ions. This interaction can lead to changes in the metal ion concentration, which can affect various biological processes.
Biochemical and Physiological Effects:
2-tert-butyl-5-(2-furylmethylene)-2-methyl-1,3-dioxane-4,6-dione has been shown to have various biochemical and physiological effects, including its ability to act as an antioxidant and its potential to inhibit certain enzymes. 2-tert-butyl-5-(2-furylmethylene)-2-methyl-1,3-dioxane-4,6-dione has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-tert-butyl-5-(2-furylmethylene)-2-methyl-1,3-dioxane-4,6-dione in lab experiments is its versatility, as it can be used in various applications, including organic synthesis and biological imaging studies. However, one limitation of using 2-tert-butyl-5-(2-furylmethylene)-2-methyl-1,3-dioxane-4,6-dione is its potential toxicity, which can limit its use in certain applications.
Future Directions
There are several future directions for the use of 2-tert-butyl-5-(2-furylmethylene)-2-methyl-1,3-dioxane-4,6-dione in scientific research. One potential direction is the development of new synthesis methods that can produce 2-tert-butyl-5-(2-furylmethylene)-2-methyl-1,3-dioxane-4,6-dione with higher yields and purity. Another direction is the exploration of 2-tert-butyl-5-(2-furylmethylene)-2-methyl-1,3-dioxane-4,6-dione's potential applications in the development of new drugs and treatments for various diseases. Additionally, further studies are needed to fully understand the mechanism of action of 2-tert-butyl-5-(2-furylmethylene)-2-methyl-1,3-dioxane-4,6-dione and its potential effects on biological systems.
Synthesis Methods
The synthesis of 2-tert-butyl-5-(2-furylmethylene)-2-methyl-1,3-dioxane-4,6-dione can be achieved through a multi-step process that involves the reaction of furfural with diethyl malonate, followed by the formation of a diketone intermediate, which is then cyclized to produce 2-tert-butyl-5-(2-furylmethylene)-2-methyl-1,3-dioxane-4,6-dione. This synthesis method has been extensively studied and optimized to achieve high yields of 2-tert-butyl-5-(2-furylmethylene)-2-methyl-1,3-dioxane-4,6-dione with minimal side reactions.
Scientific Research Applications
2-tert-butyl-5-(2-furylmethylene)-2-methyl-1,3-dioxane-4,6-dione has been used in various scientific research studies due to its unique chemical properties. One of the most significant applications of 2-tert-butyl-5-(2-furylmethylene)-2-methyl-1,3-dioxane-4,6-dione is in the field of organic synthesis, where it can be used as a building block for the synthesis of various organic compounds. 2-tert-butyl-5-(2-furylmethylene)-2-methyl-1,3-dioxane-4,6-dione has also been used as a fluorescent probe in biological imaging studies, where it can selectively bind to metal ions and act as a sensor for detecting changes in metal ion concentrations.
properties
IUPAC Name |
2-tert-butyl-5-(furan-2-ylmethylidene)-2-methyl-1,3-dioxane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O5/c1-13(2,3)14(4)18-11(15)10(12(16)19-14)8-9-6-5-7-17-9/h5-8H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPNSUMCQODOKTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CC2=CC=CO2)C(=O)O1)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


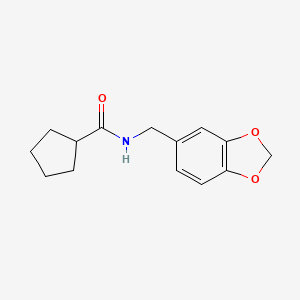

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclopentyl-N~2~-methylglycinamide](/img/structure/B5833520.png)

![N-{5-[(2,5-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B5833533.png)
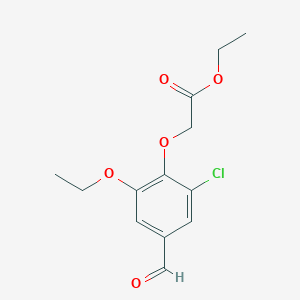
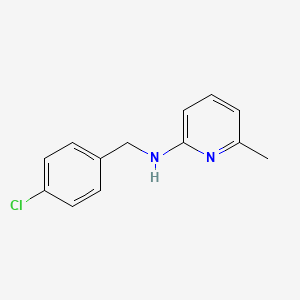
![N-(4-fluorophenyl)-N'-[2-(4-pyridinyl)ethyl]urea](/img/structure/B5833569.png)
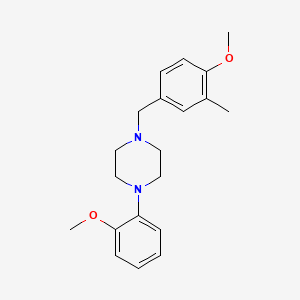
![N~1~-cyclopropyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5833590.png)
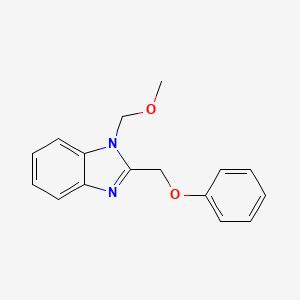
![2-(2-thienyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-ol](/img/structure/B5833613.png)
![N-(4-{[2-(2-thienyl)acetyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B5833615.png)